molecular formula C7H13ClO2 B13429689 (R)-3-(Chloromethyl)hexanoic acid

(R)-3-(Chloromethyl)hexanoic acid

Cat. No.: B13429689
M. Wt: 164.63 g/mol
InChI Key: ZSHCLODTZWKOCD-ZCFIWIBFSA-N
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Description

®-3-(Chloromethyl)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chloromethyl group attached to the third carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Chloromethyl)hexanoic acid typically involves the chlorination of ®-3-methylhexanoic acid. This can be achieved through the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-3-(Chloromethyl)hexanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Chloromethyl)hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of amides, esters, or thioethers.

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of ®-3-methylhexanoic acid.

Scientific Research Applications

®-3-(Chloromethyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Chloromethyl)hexanoic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylhexanoic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    ®-3-(Bromomethyl)hexanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    ®-3-(Hydroxymethyl)hexanoic acid: Contains a hydroxyl group instead of a chloromethyl group, resulting in different chemical behavior.

Uniqueness

®-3-(Chloromethyl)hexanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(3R)-3-(chloromethyl)hexanoic acid

InChI

InChI=1S/C7H13ClO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

ZSHCLODTZWKOCD-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CCl

Canonical SMILES

CCCC(CC(=O)O)CCl

Origin of Product

United States

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